

3-Bromobenzenesulfonic acid molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

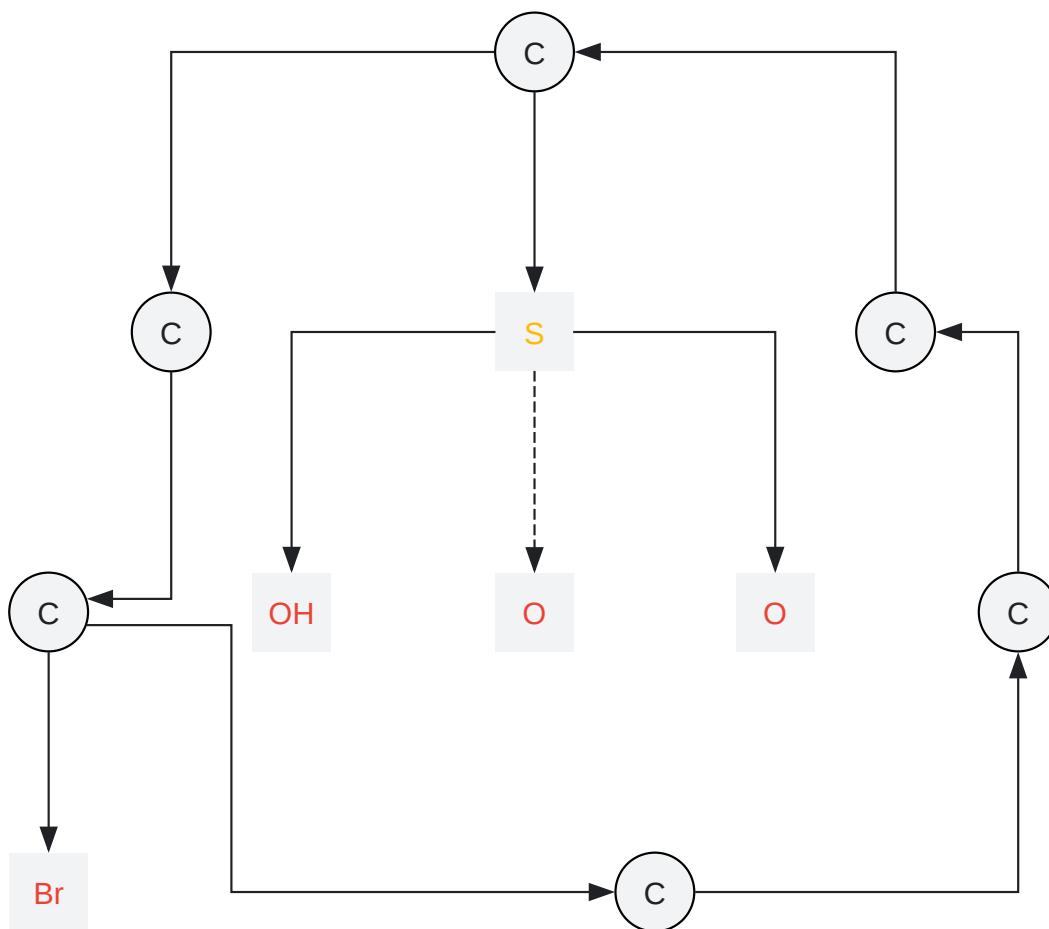
Compound Name: 3-Bromobenzenesulfonic acid

Cat. No.: B1601130

[Get Quote](#)

An In-depth Technical Guide to 3-Bromobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals


Introduction

3-Bromobenzenesulfonic acid is an organosulfur compound that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.^{[1][2]} Characterized by a benzene ring substituted with both a bromine atom and a sulfonic acid group, its unique chemical architecture makes it a valuable building block in the pharmaceutical, dye, and agrochemical industries.^{[1][2]} The presence of the strongly acidic sulfonic acid group confers water solubility, while the bromine atom provides a reactive site for further functionalization through various coupling and substitution reactions.^[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, tailored for professionals in chemical research and development.

Molecular Structure and Properties

The molecular structure of **3-Bromobenzenesulfonic acid** consists of a sulfonic acid group and a bromine atom attached to a benzene ring at the meta-position (positions 1 and 3). This substitution pattern is key to its reactivity and synthesis.

Molecular Structure of 3-Bromobenzenesulfonic Acid

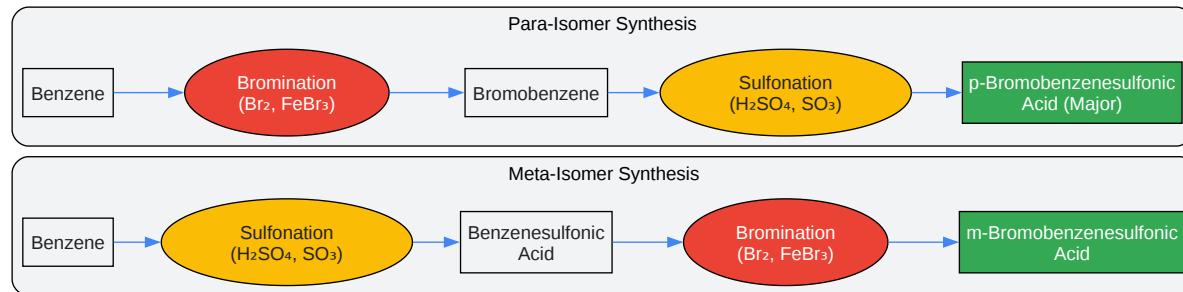
[Click to download full resolution via product page](#)

Caption: 2D representation of **3-Bromobenzenesulfonic acid**.

Chemical Identifiers

Identifier	Value
IUPAC Name	3-bromobenzenesulfonic acid
Synonyms	m-Bromobenzenesulfonic acid
CAS Number	22033-09-6
Molecular Formula	C ₆ H ₅ BrO ₃ S
SMILES	C1=CC(=CC(=C1)Br)S(=O)(=O)O
InChI Key	QDWXTXRWOKORYQH-UHFFFAOYSA-N

Physicochemical Properties


Property	Value
Molecular Weight	237.07 g/mol
Appearance	White to light yellow solid
Solubility	Soluble in water
Density	1.846 g/cm ³ (predicted)
pKa	-0.94 ± 0.15 (predicted)
Storage	Sealed in a dry place at room temperature

Synthesis and Experimental Protocols

The synthesis of **3-Bromobenzenesulfonic acid** is a classic example of electrophilic aromatic substitution, where the final product isomer depends critically on the order of the substitution reactions. The sulfonic acid group (-SO₃H) is a meta-director, while the bromo group (-Br) is an ortho-, para-director.

Logical Pathways for Isomer Synthesis

The regioselectivity of the synthesis is controlled by the directing effects of the substituents. To obtain the meta isomer (**3-Bromobenzenesulfonic acid**), sulfonation must precede bromination. Conversely, to obtain the para isomer, bromination is performed first.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways illustrating the directive effects for isomer control.

Experimental Protocol: Synthesis of 3-Bromobenzenesulfonic Acid

While specific laboratory-scale procedures can vary, the synthesis of the meta-isomer generally follows a two-step process based on established electrophilic aromatic substitution principles.

Step 1: Sulfonation of Benzene

- Reagents: Benzene, fuming sulfuric acid (oleum), or concentrated sulfuric acid.
- Procedure: Benzene is heated with fuming sulfuric acid.^[3] The sulfur trioxide (SO_3) in the oleum acts as the electrophile.^[4] The reaction mixture is stirred at an elevated temperature to facilitate the substitution.
- Work-up: Upon completion, the reaction mixture is cooled and carefully poured into cold water or over ice to precipitate the benzenesulfonic acid, which can then be isolated.

Step 2: Bromination of Benzenesulfonic Acid

- Reagents: Benzenesulfonic acid, liquid bromine (Br_2), and a Lewis acid catalyst such as iron(III) bromide (FeBr_3).^[5]
- Procedure: The isolated benzenesulfonic acid is treated with bromine in the presence of the FeBr_3 catalyst. The sulfonic acid group deactivates the ring and directs the incoming

electrophile (Br^+) to the meta position.[5]

- Work-up: The reaction is quenched, and the product, **3-Bromobenzenesulfonic acid**, is isolated and purified, often through recrystallization.

Reactivity and Applications

3-Bromobenzenesulfonic acid is a versatile intermediate due to its dual functional groups.

- Intermediate for Pharmaceuticals and Dyes: It is a key precursor in the manufacturing of various pharmaceuticals and dyes.[2] Its structure allows for the creation of complex molecules with specific properties.[2]
- Catalyst in Organic Reactions: Its strong acidity allows it to be used as a catalyst in certain organic reactions.[2]
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, making it valuable for introducing the bromobenzenesulfonyl moiety into other molecules.[1]
- Desulfonation: The sulfonation process is reversible.[6][7] Heating an aromatic sulfonic acid in dilute aqueous acid can remove the sulfonic acid group, a technique often used in synthesis to employ $-\text{SO}_3\text{H}$ as a temporary blocking group to direct other substituents before being removed.[4][8]

Spectroscopic Data

Detailed experimental spectra are typically provided by chemical suppliers.[9] However, the expected spectroscopic signatures can be predicted based on the molecular structure.

Spectroscopy	Expected Signals
¹ H NMR	Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting patterns will be complex due to meta-coupling. A broad singlet for the acidic proton of the -SO ₃ H group will also be present, which is exchangeable with D ₂ O.
¹³ C NMR	Six distinct signals in the aromatic region (approx. 120-145 ppm) for the six unique carbon atoms of the benzene ring. The carbon attached to the bromine will be shifted, as will the carbon attached to the sulfonic acid group.
IR	- Strong, broad absorption band for the O-H stretch of the sulfonic acid (approx. 2500-3300 cm ⁻¹). - Strong absorptions for the S=O stretches (approx. 1350 cm ⁻¹ and 1175 cm ⁻¹). - C-Br stretch absorption in the fingerprint region (approx. 500-600 cm ⁻¹). - Aromatic C-H and C=C stretching bands.

Conclusion

3-Bromobenzenesulfonic acid is a compound of significant industrial and research interest. Its synthesis highlights fundamental principles of electrophilic aromatic substitution and substituent directing effects. The dual functionality of the bromine atom and the sulfonic acid group provides a versatile platform for the development of new pharmaceuticals, dyes, and other high-value chemical products. This guide has summarized its core properties and synthetic logic to aid researchers in its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H₂SO₄ SO₃ [docbrown.info]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Heating p-Bromobenzenesulfonic acid in the presence of dilute HCl - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. 22033-09-6|3-Bromobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-Bromobenzenesulfonic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1601130#3-bromobenzenesulfonic-acid-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com